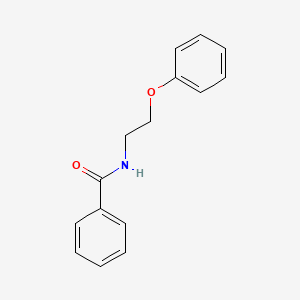

N-(2-phenoxyethyl)benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2-phenoxyethyl)benzamide and related compounds often involves reactions between halogenated precursors and nucleophiles or the use of catalytic systems to facilitate the formation of the amide bond. For instance, a study by Singh et al. (2002) detailed the reactions of N-(2-chloroethyl)benzamide with organometallic reagents to produce derivatives exhibiting characteristic NMR spectra, indicating successful synthesis and potential for further functionalization (Singh et al., 2002).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various analytical techniques, revealing interesting aspects of their conformation and electronic properties. For example, the crystal structure analysis of certain benzamide derivatives highlighted the importance of hydrogen bonding in determining molecular conformation and stability, as well as the electronic distribution across the molecule (Dey et al., 2021).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, including cyclization, hydroxylation, and benzoylation, which can significantly alter their chemical and physical properties. A notable example includes the base-controlled cyclization of N-phenoxyamides to construct benzofuran and dihydrobenzofuro[2,3-d]oxazole derivatives, demonstrating the reactivity and versatility of these compounds in organic synthesis (Li et al., 2019).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in material science and pharmaceutical formulations. Studies on related compounds have shown that the presence of specific functional groups can significantly influence these properties, impacting their potential use in various applications (Rizk et al., 2021).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and interaction with biological molecules, are of interest in the development of new pharmaceuticals and materials. For example, the interaction of benzamide derivatives with metal ions to form coordination compounds has been explored for their potential antimicrobial and antitumor activities, showcasing the broad applicability of these compounds in medicinal chemistry (Rizk et al., 2021).

Aplicaciones Científicas De Investigación

Chemoselective N-benzoylation

N-(2-Phenoxyethyl)benzamide and similar compounds are used in chemoselective N-benzoylation of aminophenols. This process involves the use of benzoylisothiocyanates and results in the formation of N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest. The product formation involves the creation of thiourea followed by elimination of thiocyanic acid, which is catalyzed by the intramolecular nucleophilic attack of aromatic nitrogen on the carbonyl group of thioureas (Singh, Lakhan, & Singh, 2017).

Ligand for Dopamine Receptors

Compounds like 2-(2-Hydroxyethyl)-N-[2-phenoxyethyl]benzamides are prepared as potential ligands for dopamine receptors. These compounds, through a series of chemical reactions, could form novel 11-membered heterocycles that are considered potential ligands for dopamine receptors (Lehmann, Wittig, & Enzensperger, 2003).

Metalloligands in Magnetic Applications

Certain derivatives of this compound, such as 2-hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide, serve as metalloligands. They react with copper ions to form anionic metalloligands, which further react with lanthanide salts to yield complexes. These complexes have applications in designing single-molecule magnets and single-chain magnets, with potential uses in data storage and quantum computing (Costes, Vendier, & Wernsdorfer, 2010).

Potential Anti-Cancer Applications

Some derivatives of this compound have been studied for their potential anti-cancer properties. For instance, 2-Hydroxy-N-(4-phenylthiazol-2-yl)benzamide and its metal complexes have been evaluated for their anti-cancer activity, showing promising results against human colon carcinoma cells (Rizk, Emara, & Mahmoud, 2021).

Radioiodinated Benzamide Derivatives in Melanoma Imaging

Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives show high melanoma uptake. They are used in melanoma imaging, potentially facilitating better diagnosis and treatment planning. The uptake of these compounds in melanoma is not mediated by a specific mechanism such as sigma-receptor binding, but rather by blood clearance rates and metabolic stability, making them significant in the field of nuclear medicine (Eisenhut et al., 2000).

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other benzamide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Benzamide derivatives have been shown to have anti-inflammatory properties and inhibit the cyclooxygenase (cox) enzymes . COX enzymes are involved in the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation and pain.

Pharmacokinetics

In silico adme prediction studies of similar carboxamide derivatives have shown good pharmacokinetic properties, including high gastrointestinal absorption, oral bioavailability, and low toxicity .

Result of Action

Similar benzamide derivatives have been shown to have anti-inflammatory properties . They inhibit the COX enzymes, reducing the production of prostaglandins and thereby potentially reducing inflammation and pain.

Action Environment

The action, efficacy, and stability of N-(2-phenoxyethyl)benzamide can be influenced by various environmental factors. For instance, pH and light can notably influence the toxicity of similar compounds . Additionally, the presence of other substances in the environment, such as serum proteins, can affect the compound’s bioavailability and efficacy .

Propiedades

IUPAC Name |

N-(2-phenoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(13-7-3-1-4-8-13)16-11-12-18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALKNVQWNNSMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

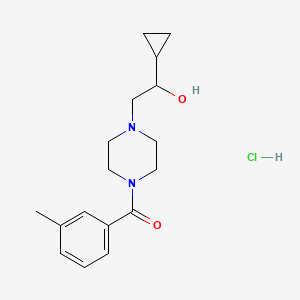

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)

![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)

![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)

![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)

![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)

![5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2489492.png)

![3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2489495.png)

![3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2489500.png)